3-(3-Chloro-4-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
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Description
3-(3-Chloro-4-fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H20ClF2NO3S and its molecular weight is 427.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of derivatives related to the specified compound has been shown to possess significant antimicrobial activities. For instance, compounds synthesized from substituted benzhydryl chlorides and treated with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine were evaluated for their efficacy against bacterial and fungal pathogens of tomato plants, showing potent activities compared to standard drugs (Vinaya et al., 2009).
Enantioselective Cycloaddition Reactions
Enantioselective cycloaddition reactions involving cyclic N-sulfonylimines and acyclic enones or ynones have been explored, leading to sulfamidate-fused piperidin-4-ones with high diastereo- and enantioselectivity. Such reactions provide a concise route to valuable chemical structures for further research applications (Liu et al., 2013).
Fuel-Cell Applications
Research into sulfonated block copolymers containing fluorenyl groups synthesized for fuel-cell applications demonstrates the utility of such compounds. These materials exhibit high proton conductivity and mechanical properties, showing promise for use in fuel cells (Bae et al., 2009).
Antitumor Activity
Studies have also delved into the antitumor activity of novel compounds, with some derivatives displaying potent cytotoxicity against tumor cell lines. These findings highlight the potential therapeutic applications of these compounds in treating various cancers (Naito et al., 2005).
Crystal Structure Analyses
Crystal structure analyses of compounds such as paroxetine hydrochloride have been conducted to understand better the molecular configurations and potential interactions of similar compounds (Yokota et al., 1999).
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF2NO3S/c21-18-12-14(3-9-19(18)23)4-10-20(25)24-11-1-2-17(13-24)28(26,27)16-7-5-15(22)6-8-16/h3,5-9,12,17H,1-2,4,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHAMCZENBUXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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